![molecular formula C15H23N3O3S B2628238 N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide CAS No. 2224342-84-9](/img/structure/B2628238.png)
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide, also known as CYM-51010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide involves the inhibition of a specific protein called glycogen synthase kinase-3 beta (GSK-3β). This protein is involved in various signaling pathways that regulate cell growth and survival. By inhibiting GSK-3β, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can disrupt these pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can improve insulin sensitivity and reduce inflammation, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide is its specificity for GSK-3β, which makes it a valuable tool for studying the role of this protein in various biological processes. However, like any other small molecule inhibitor, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide also has its limitations. One of the main limitations is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for the research on N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide. One of the most promising areas of research is the development of new cancer therapies based on the inhibition of GSK-3β. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide and its potential applications in the treatment of metabolic disorders. Finally, the development of more specific and potent inhibitors of GSK-3β could help to overcome some of the limitations of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide and other small molecule inhibitors.
Synthesemethoden
The synthesis of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide involves multiple steps, starting with the reaction of cyclohexanone with methyl hydrazine to form 1-cyclohexyl-5-methylpyrazole. This intermediate is then reacted with vinylsulfonic acid to yield the final product, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide. The synthesis of this compound has been optimized and improved over the years, making it more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use in cancer therapy. Studies have shown that N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-22(20,21)10-9-15(19)16-14-11-12(2)18(17-14)13-7-5-4-6-8-13/h3,11,13H,1,4-10H2,2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZEEDUJWWXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2)NC(=O)CCS(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.